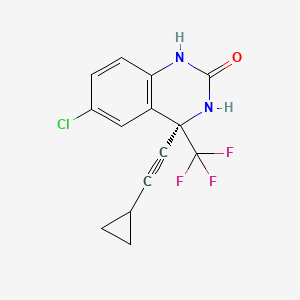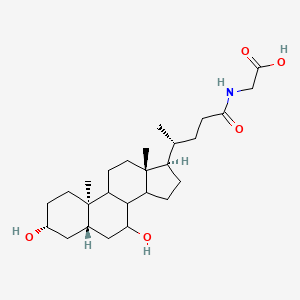
N-(3alpha,7beta-Dihydroxy-5beta-cholan-24-oyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycoursodeoxycholic acid is a bile acid glycine conjugate derived from ursodeoxycholic acid. It is known for its role in regulating bile acid levels and altering gut microbiota, which can have significant effects on metabolic processes . This compound has been studied for its potential therapeutic applications, particularly in the context of metabolic disorders such as type 2 diabetes mellitus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycoursodeoxycholic acid can be synthesized through the conjugation of ursodeoxycholic acid with glycine. This process typically involves the activation of the carboxyl group of ursodeoxycholic acid, followed by its reaction with glycine under controlled conditions .
Industrial Production Methods: In industrial settings, the production of glycoursodeoxycholic acid often involves the use of advanced chromatographic techniques to ensure high purity and yield. Liquid chromatography-mass spectrometry (LC-MS) is commonly employed for the quantitation and purification of bile acids, including glycoursodeoxycholic acid .
Chemical Reactions Analysis
Types of Reactions: Glycoursodeoxycholic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert glycoursodeoxycholic acid into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of glycoursodeoxycholic acid .
Scientific Research Applications
Glycoursodeoxycholic acid has a wide range of scientific research applications:
Mechanism of Action
Glycoursodeoxycholic acid exerts its effects by regulating bile acid metabolism and altering gut microbiota composition. It activates the G-protein-coupled bile acid receptor, GPBAR1 (TGR5), which leads to the upregulation of uncoupling protein UCP-1 and the elevation of white adipose tissue thermogenesis . Additionally, it inhibits diacylglycerol kinase activity, which downregulates the phosphatidic acid-mediated signaling pathway .
Comparison with Similar Compounds
Ursodeoxycholic Acid: The parent compound from which glycoursodeoxycholic acid is derived.
Tauro-ursodeoxycholic Acid: Another conjugated bile acid with similar therapeutic properties.
Glycochenodeoxycholic Acid: A bile acid conjugate with glycine, similar in structure and function.
Uniqueness: Glycoursodeoxycholic acid is unique due to its specific role in modulating gut microbiota and its potential therapeutic applications in metabolic disorders. Its ability to regulate bile acid metabolism and its neuroprotective properties distinguish it from other similar compounds .
Properties
Molecular Formula |
C26H43NO5 |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7S,10R,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19?,20?,21+,24?,25-,26-/m1/s1 |
InChI Key |
GHCZAUBVMUEKKP-WLNFLSFOSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CCC2[C@@]1(CCC3C2[C@H](C[C@H]4[C@]3(CC[C@H](C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


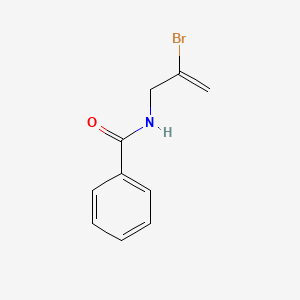
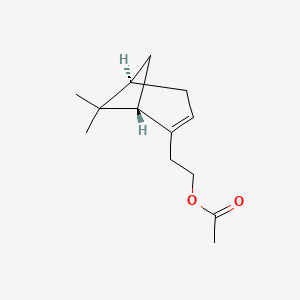
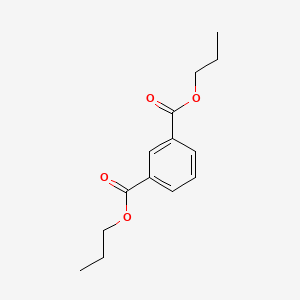
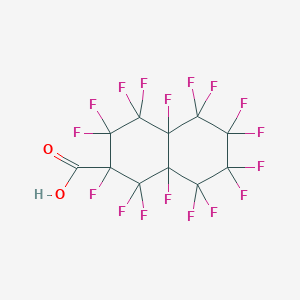
![2-[(1Z)-N-(Cyanocarbonyl)ethanehydrazonoyl]-1,4-dihydroxybenzene](/img/structure/B13821158.png)
![2-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B13821163.png)
![Butanedioic acid, sulfo-, 1-[1-methyl-2-[(1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt](/img/structure/B13821166.png)
![(2S,3R,4S,5R,6R)-2-[[(1S,3S,4R,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[[(1S,3S,4R,5S,8R)-3-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4S)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxyoxolan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13821170.png)
![N-(4-Chloro-3-methyl-oxazol-5-YL)-2-[2-(6-methylbenzo[1,3]dioxol-5-YL)acetyl]thiophene-3-sulfonamide](/img/structure/B13821173.png)

![2-Methylphenanthro[2,1-d]thiazole](/img/structure/B13821177.png)


